molecular formula C15H15BrClN B581393 2-Benzyl-5-bromoisoindoline hydrochloride CAS No. 1187830-70-1

2-Benzyl-5-bromoisoindoline hydrochloride

Cat. No. B581393
CAS RN: 1187830-70-1
M. Wt: 324.646
InChI Key: WZYCLORMOXDGHP-UHFFFAOYSA-N
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Description

2-Benzyl-5-bromoisoindoline hydrochloride, also known as NSC-75546, is an isoindoline-based compound . It has a molecular formula of C15H15BrClN and a molecular weight of 324.643 Da .


Molecular Structure Analysis

The InChI code for 2-Benzyl-5-bromoisoindoline hydrochloride is 1S/C15H14BrN/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 . The canonical SMILES structure is C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Br .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzyl-5-bromoisoindoline hydrochloride include a molecular weight of 288.18 g/mol , XLogP3-AA of 3.5 , and a topological polar surface area of 3.2 Ų . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 2 rotatable bonds .

Scientific Research Applications

Enzyme Inhibition and Bioactive Compound Synthesis

The compound and its derivatives have been investigated for their potential in inhibiting essential enzymes like carbonic anhydrase and cholinesterase. These enzymes are significant in various physiological processes, and inhibitors can be vital in treating related disorders. For example, carbonic anhydrase inhibitors have potential applications in managing conditions like glaucoma, epilepsy, and altitude sickness. Similarly, cholinesterase inhibitors are crucial in treating diseases like Alzheimer's. Studies have shown that certain bromophenol derivatives exhibit significant inhibition of these enzymes, indicating that 2-Benzyl-5-bromoisoindoline hydrochloride could be a crucial compound in synthesizing bioactive molecules with potential therapeutic applications (Bayrak et al., 2019).

Role in Synthesizing Liquid-Crystalline Compounds

The compound has been utilized in the synthesis of complex liquid-crystalline compounds. These materials have unique properties and are used in various applications, including displays and sensors. A study detailed the synthesis of [1,1′‐biisoquinoline]‐4,4′‐diol starting from related compounds, highlighting the potential of 2-Benzyl-5-bromoisoindoline hydrochloride in forming advanced materials (Kapatsina et al., 2009).

Antioxidant Properties

The compound and its analogs have been studied for their antioxidant properties. Antioxidants are crucial in neutralizing harmful free radicals in the body, and their presence in pharmaceuticals and food preservatives is highly beneficial. A study investigating hydroxyl radical scavenging activities found that certain analogs of the compound showed significant antioxidant activities, indicating that 2-Benzyl-5-bromoisoindoline hydrochloride could be pivotal in developing new antioxidants (Jin-hong, 2008).

Synthesis of Complex Organic Compounds

The compound is instrumental in synthesizing various complex organic molecules, which are essential in developing new drugs and materials. Studies have shown that it can be used to synthesize diverse structures like isoindolinones and benzisoxazoles, which are crucial in the pharmaceutical industry for their biological activities (Kavala et al., 2020), (Rangappa & Basappa, 2005).

Application in Material Science

The compound's unique structure makes it suitable for creating materials with specific properties, like corrosion inhibitors or liquid crystals. Its derivatives have been explored for these purposes, showcasing the compound's versatility in material science applications (Rbaa et al., 2018).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2-Benzyl-5-bromoisoindoline hydrochloride . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-benzyl-5-bromo-1,3-dihydroisoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN.ClH/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12;/h1-8H,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYCLORMOXDGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718462
Record name 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-bromoisoindoline hydrochloride

CAS RN

1187830-70-1
Record name 1H-Isoindole, 5-bromo-2,3-dihydro-2-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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